5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde
Description
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring an amino group at position 5, an isopropyl substituent at position 1, and a carbaldehyde functional group at position 4. This compound is of interest in medicinal and synthetic chemistry due to its reactive aldehyde moiety, which enables participation in condensation reactions (e.g., Schiff base formation) for synthesizing heterocyclic frameworks or metal complexes.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,8H2,1-2H3 |
InChI Key |
JSBHWFIKHJTGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be facilitated by various catalysts and reagents, such as alumina-silica-supported manganese dioxide, molecular iodine, and ionic liquids . The reaction conditions often include room temperature and the use of green solvents to ensure an environmentally benign process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of recyclable catalysts and green chemistry principles can further optimize industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve mild temperatures and appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives like alcohols.
- Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceuticals
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting neurological disorders and cancer treatments. For instance, pyrazole derivatives have been studied for their anti-inflammatory and anticancer properties, revealing effective inhibition against various cancer cell lines such as MCF7 and A549 .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde derivative | MCF7 | 3.79 | Anticancer |
| 5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde derivative | A549 | 26 | Antiproliferative |
Case Study: Anticancer Activity
Research has demonstrated that compounds derived from 5-amino pyrazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives with specific substitutions showed improved activity against HepG2 liver cancer cells, with growth inhibition percentages indicating potential for further development .
Agricultural Chemistry
Development of Agrochemicals
In agricultural applications, 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde is used to develop agrochemicals aimed at pest control. Its structure allows for modifications that enhance efficacy while minimizing environmental impact. The compound's effectiveness in reducing pest populations has made it a preferred choice for sustainable agricultural practices .
| Application | Effectiveness |
|---|---|
| Pest Control | High |
| Environmental Impact | Low |
Material Science
Incorporation into Polymers
The compound is also incorporated into polymer formulations to improve properties such as thermal stability and mechanical strength. This application is vital in industries requiring durable materials, where enhanced performance characteristics can lead to broader usage scenarios .
Biochemical Research
Reagent in Biochemical Assays
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde serves as a valuable reagent in biochemical assays, facilitating the study of enzyme activities and metabolic pathways. This role is crucial for drug discovery processes, where understanding biochemical interactions can lead to the identification of new therapeutic targets .
Mechanism of Action
The mechanism of action of 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways . Additionally, its interaction with receptors can influence cellular signaling and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound’s uniqueness lies in its isopropyl substituent and carbaldehyde group , which differentiate it from other pyrazole derivatives. Below is a comparative analysis of key structural and functional attributes:
Table 1: Structural Comparison of 5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde and Analogs
*Similarity scores (0–1) are derived from structural alignment algorithms, with higher values indicating greater resemblance .
Functional Group Reactivity
- Carbaldehyde (Target Compound) : The aldehyde group is highly electrophilic, enabling nucleophilic additions (e.g., with amines to form Schiff bases) or participation in multicomponent reactions. This reactivity is advantageous in synthesizing coordination complexes or bioactive molecules.
- Carboxamide/Carboximidamide (Analogs): These groups enhance stability through hydrogen bonding and reduce electrophilicity, making them suitable for drug design where metabolic stability is critical.
Substituent Effects
- Isopropyl vs. In contrast, aryl substituents (e.g., p-tolyl, 4-isopropylphenyl) contribute to π-π stacking interactions and electronic effects via substituents like methoxy or halogens .
- Electron-Withdrawing/Donating Groups : Analogs with nitro (e.g., 3-nitrophenyl) or halogens (e.g., 4-bromophenyl) in may exhibit altered electronic profiles, influencing redox properties or solubility .
Ring Saturation
- Unsaturated Pyrazole (Target) : The fully unsaturated pyrazole ring retains aromaticity, conferring planar rigidity and conjugation, which are critical for electronic applications or aromatic stacking.
Research Findings and Implications
- Synthetic Utility : The carbaldehyde group in the target compound offers a versatile handle for derivatization, unlike carboxamides, which require harsher conditions for modification. This makes the aldehyde derivative preferable in dynamic combinatorial chemistry .
- Biological Relevance : Carboxamide analogs in show high structural similarity (up to 0.97) to the target compound, suggesting overlapping pharmacophoric features. However, the aldehyde’s reactivity may limit its direct therapeutic use, favoring stable carboxamides for drug candidates .
Biological Activity
5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
IUPAC Name: 5-amino-1-isopropyl-1H-pyrazole-4-carbaldehyde
CAS Number: [Not specified in the sources]
The biological activity of 5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound's pyrazole ring structure allows it to modulate the activity of key signaling proteins, such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammatory responses and cell proliferation.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to 5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In a study, certain pyrazolo[1,5-a]quinazolines demonstrated IC50 values below 50 μM in inhibiting NF-κB/AP-1 reporter activity, indicating a strong potential for anti-inflammatory applications .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 13i | <50 | Inhibits NF-κB/AP-1 activity |
| 16 | <50 | Inhibits TNF-α production |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored extensively. 5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde has shown effectiveness against various bacterial strains, including E. coli and S. aureus. In vitro studies indicated that modifications in the pyrazole structure could enhance antimicrobial efficacy by improving binding affinity to bacterial targets .
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of pyrazole derivatives against several cancer cell lines. For example, compounds derived from similar structures exhibited significant cytotoxicity against K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| K562 | Variant A | 15 | Induces apoptosis |
| MV4-11 | Variant B | 20 | Cell cycle arrest |
| MCF-7 | Variant C | 10 | Cytotoxicity |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers synthesized a series of pyrazolo[1,5-a]quinazolines and assessed their anti-inflammatory properties. Compounds with a similar framework to 5-Amino-1-isopropyl-1H-pyrazole-4-carbaldehyde were found to significantly reduce inflammation markers in LPS-induced models, showcasing their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Anticancer Potential
A recent investigation into the antiproliferative activities of various substituted pyrazoles revealed that certain derivatives exhibited remarkable efficacy against cancer cell lines. The study highlighted that the introduction of specific functional groups could enhance the anticancer properties of these compounds, suggesting a promising avenue for developing new anticancer drugs based on the pyrazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
